2-(Quinolin-4-yloxy)acetic acid
Overview
Description
2-(Quinolin-4-yloxy)acetic acid is a chemical compound with the molecular formula C11H9NO3. It features a quinoline ring attached to an acetic acid moiety through an oxygen atom.
Mechanism of Action
Target of Action
The primary target of 2-(Quinolin-4-yloxy)acetic acid is the cytochrome bc1 complex . This complex is an essential component of the electron transport chain in Mycobacterium tuberculosis (Mtb), playing a crucial role in its growth and survival .
Mode of Action
This compound interacts with the cytochrome bc1 complex by inhibiting its function . This inhibition disrupts the electron transport chain, leading to a halt in the energy production process of the Mtb .
Biochemical Pathways
The affected pathway is the electron transport chain in Mtb . The disruption of this pathway leads to a decrease in ATP production, which is essential for the growth and survival of the bacteria .
Result of Action
The inhibition of the cytochrome bc1 complex by this compound results in the disruption of the electron transport chain . This leads to a decrease in ATP production, causing growth inhibition of Mtb .
Action Environment
The action of this compound is influenced by the environment within the Mtb. For instance, the compound is more effective under aerobic conditions, which are necessary for the functioning of the electron transport chain . .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yloxy)acetic acid typically involves the reaction of quinoline derivatives with chloroacetic acid under basic conditions. One common method includes the use of quinoline-4-ol and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of quinoline-4-ol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-4-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-(Quinolin-4-yloxy)acetic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- (2-Methyl-quinolin-4-yloxy)-acetic acid
- (Quinolin-8-yloxy)-acetic acid
- 2-(Quinolin-3-yl)acetic acid
- (4-Hydroxy-6-isobutoxy-2-methyl-quinolin-7-yloxy)-acetic acid methyl ester
- (Quinoxalin-2-yloxy)-acetic acid ethyl ester
Comparison: 2-(Quinolin-4-yloxy)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-quinolin-4-yloxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWQWTVYDDKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627166 | |
Record name | [(Quinolin-4-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146363-08-8 | |
Record name | [(Quinolin-4-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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